2-Methylsulfonylsulfanylethanamine
Description
Chemical Identity: 2-Methylsulfonylsulfanylethanamine (CAS No. 190852-41-6) is an organosulfur compound with the molecular formula C₃H₉NO₂S₂ and a molecular weight of 155.2 g/mol. Its IUPAC name reflects its structure: a central ethanamine backbone substituted with both a methanesulfonyl (-SO₂CH₃) and a sulfanyl (-S-) group .
Properties
CAS No. |
190852-41-6 |
|---|---|
Molecular Formula |
C3H9NO2S2 |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylsulfonylsulfanylethanamine |
InChI |
InChI=1S/C3H9NO2S2/c1-8(5,6)7-3-2-4/h2-4H2,1H3 |
InChI Key |
POKQFZURBRODMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methanesulfonylsulfanyl)ethan-1-amine typically involves the reaction of ethan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(methanesulfonylsulfanyl)ethan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated ethanamine derivatives.
Scientific Research Applications
2-(Methanesulfonylsulfanyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methanesulfonylsulfanyl)ethan-1-amine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations and Their Implications
The table below summarizes structural analogs of 2-Methylsulfonylsulfanylethanamine and their distinguishing features:
Functional Group Impact on Reactivity and Bioactivity
Sulfonyl vs. Sulfanyl Groups :
- Sulfonyl (-SO₂R) : Enhances oxidative stability and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., sulfonamide drugs) .
- Sulfanyl (-SR) : Increases nucleophilicity and redox activity, useful in radical-mediated reactions or metal coordination .
Positional Isomerism :
- Ortho vs. Para Substitution : In aromatic analogs (e.g., 1-[2-(Methylsulfonyl)phenyl]ethanamine vs. 4-Methylsulfonylphenethylamine), substitution patterns alter steric hindrance and electronic distribution, impacting binding affinity to biological targets .
Backbone Modifications :
- Ethanamine vs. Pyridine : Pyridine-based analogs (e.g., (5-(Ethylsulfonyl)pyridin-2-yl)methanamine) introduce aromatic nitrogen, enabling π-stacking and acid-base interactions absent in aliphatic derivatives .
Biological Activity
2-Methylsulfonylsulfanylethanamine, a compound characterized by the presence of both sulfonyl and sulfanyl functional groups, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize critical insights.
Chemical Structure and Properties
The chemical structure of 2-Methylsulfonylsulfanylethanamine is defined by its unique combination of a methylsulfonyl group and a sulfanyl group attached to an ethanamine backbone. This configuration enhances its reactivity and potential interactions with biological targets.
The biological activity of 2-Methylsulfonylsulfanylethanamine is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Interactions : The methanesulfonyl group can act as an electrophile, allowing it to react with nucleophiles within biological systems. This property is crucial for modulating biochemical pathways that could lead to therapeutic effects.
- Redox Reactions : The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. This capability may play a role in cellular signaling and the modulation of oxidative stress responses.
Biological Activities
Research indicates that 2-Methylsulfonylsulfanylethanamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokine production, suggesting that 2-Methylsulfonylsulfanylethanamine could also have anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the effects of compounds similar to 2-Methylsulfonylsulfanylethanamine on various biological systems:
- Case Study on Inflammation : A study investigated the impact of sulfone-containing compounds on collagen-induced arthritis (CIA), revealing that these compounds could suppress the severity of disease by reducing pro-inflammatory cytokines such as IL-17 and IFNγ . While not directly studying 2-Methylsulfonylsulfanylethanamine, the findings suggest a potential pathway for its application in inflammatory diseases.
- Antimicrobial Investigations : Research on structurally related compounds indicated their effectiveness against certain bacterial strains, highlighting the need for further exploration into 2-Methylsulfonylsulfanylethanamine's antimicrobial properties.
Data Summary
The following table summarizes key findings related to the biological activity of 2-Methylsulfonylsulfanylethanamine and similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
